molecular formula C11H12F4N2O2 B457264 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide CAS No. 438473-25-7

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide

Cat. No.: B457264
CAS No.: 438473-25-7
M. Wt: 280.22g/mol
InChI Key: SLKWGDWQILHAFG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 4-formylbenzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:

Biological Activity

4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C11H12F4N2O2
  • Molecular Weight: 280.22 g/mol
  • CAS Number: 438473-25-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the hydrazide functional group is known for its ability to form hydrazones, which can exhibit diverse pharmacological effects.

1. Enzyme Inhibition

Recent studies have indicated that derivatives of benzohydrazides can act as inhibitors for various enzymes. For example, hydrazones derived from related compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The IC50 values for these enzymes ranged from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .

2. Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated significant antimicrobial properties against a variety of pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for some derivatives were reported as low as 3.91 µg/mL .

3. Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines with IC50 values as low as 0.77 µM against specific cancer types . The structure-activity relationship (SAR) analysis suggests that modifications on the benzohydrazide scaffold can enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.

Case Study: Anticancer and Antimicrobial Screening

In a study investigating a series of hydrazone derivatives synthesized from benzohydrazides, the compounds were screened for both antimicrobial and anticancer activities:

  • Antimicrobial Testing: Compounds were tested against a panel of microorganisms including Staphylococcus aureus and Mycobacterium tuberculosis. Several exhibited promising activity with low MIC values.
  • Anticancer Testing: The same set was evaluated against human cancer cell lines (e.g., HepG2). Notably, one compound demonstrated an IC50 value of 0.77 µM against LN-229 cells.
CompoundMIC (µg/mL)IC50 (µM)Target
Compound A3.91-S. aureus
Compound B-0.77LN-229

Properties

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-1-3-8(4-2-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKWGDWQILHAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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